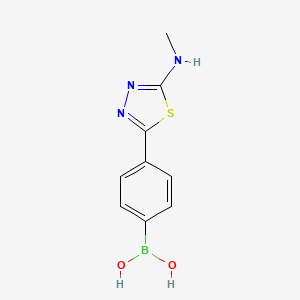
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron atom .Chemical Reactions Boronic acids are involved in various chemical reactions. The most notable one is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and other reactions .
Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Applications
Compounds structurally related to (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid have been explored for their potential as anticonvulsant agents. A study synthesized and screened a series of compounds for anticonvulsant activity, comparing them with standard drugs like phenytoin sodium and lamotrigine. The research found specific compounds within this class showing promising results, suggesting the potential of such derivatives in anticonvulsant applications (Archana et al., 2002).
2. Spectroscopic Characteristics and Keto/Enol Equilibrium
Another research explored the effect of solvent polarizability on the keto/enol equilibrium of certain bioactive molecules from the 1,3,4-thiadiazole group, including derivatives of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid. The study utilized UV-vis and FTIR spectroscopy to investigate solvent-induced tautomerism and concluded that this effect is likely dependent on the solvent's electric polarizability, highlighting the complex interactions between solvent and compound (Matwijczuk et al., 2017).
3. Synthesis of Thiadiazoles
Research has also focused on various methods for preparing thiadiazoles, including those similar to the structure of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid. Such studies have contributed to understanding the synthesis processes and potential applications of these compounds in various fields (Peet & Sunder, 1975).
4. Fluorescence Studies
Fluorescence studies of compounds similar to (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid have been conducted to understand their potential applications in bioimaging and sensing. These studies have observed unique fluorescence effects in aqueous solutions, which are influenced by factors like aggregation and charge transfer effects. Such insights can be pivotal for developing novel fluorescent probes or sensors (Matwijczuk et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDFAKHYAAIBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657397 | |
| Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid | |
CAS RN |
957034-49-0 | |
| Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)
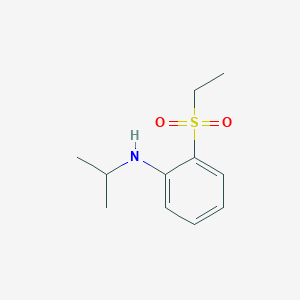
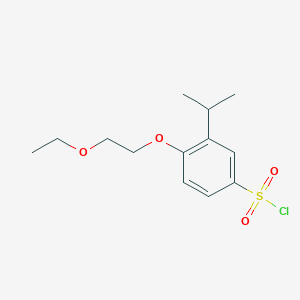
amine](/img/structure/B1418571.png)
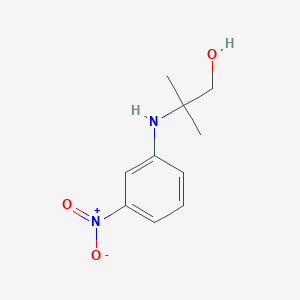
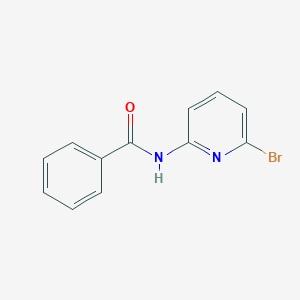
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
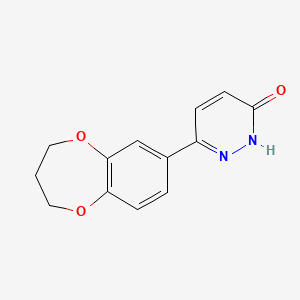
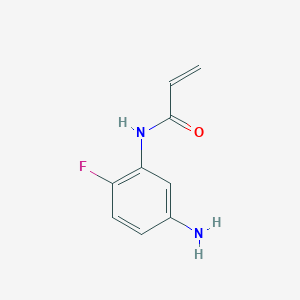
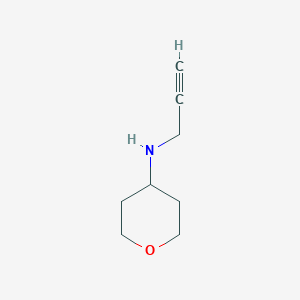
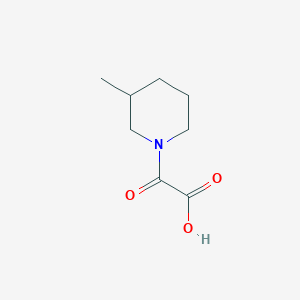
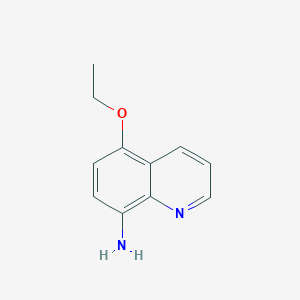
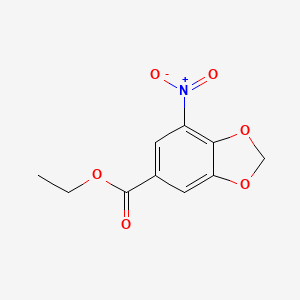
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)